N-ethylsulfamide
Overview
Description
N-ethylsulfamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound has the molecular formula C2H8N2O2S and a molecular weight of 124.16212 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylsulfamide can be synthesized through the reaction of ethylamine with sulfuryl chloride, followed by the addition of ammonia. The general reaction scheme is as follows: [ \text{SO}_2\text{Cl}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include maintaining a temperature range of 0-5°C and using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Types of Reactions: N-ethylsulfamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and various amines can be employed under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Ethylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ethylsulfamide has a broad spectrum of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: this compound derivatives are studied for their potential antibacterial and antifungal properties.
Medicine: It serves as a precursor for the development of sulfonamide-based drugs, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of dyes, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of N-ethylsulfamide involves its interaction with bacterial enzymesThis inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: N-ethylsulfamide is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it a valuable intermediate in the synthesis of specialized sulfonamide derivatives .
Properties
IUPAC Name |
(sulfamoylamino)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S/c1-2-4-7(3,5)6/h4H,2H2,1H3,(H2,3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRHMGALPXFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147962-42-3 | |
Record name | (ethylsulfamoyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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